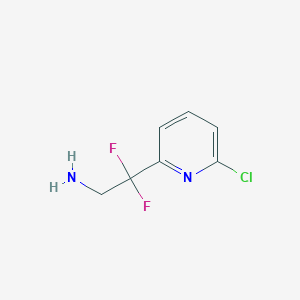

2-(6-Chloro-pyridin-2-yl)-2,2-difluoro-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloropyridin-2-yl)-2,2-difluoroethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF2N2/c8-6-3-1-2-5(12-6)7(9,10)4-11/h1-3H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSRVAQUCJYJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(CN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501267721 | |

| Record name | 6-Chloro-β,β-difluoro-2-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501267721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204234-55-8 | |

| Record name | 6-Chloro-β,β-difluoro-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204234-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-β,β-difluoro-2-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501267721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 6 Chloro Pyridin 2 Yl 2,2 Difluoro Ethylamine and Its Advanced Precursors

Synthesis of Key Pyridine (B92270) Intermediates for 2-(6-Chloro-pyridin-2-yl)-2,2-difluoro-ethylamine

The preparation of 6-chloro-2-substituted pyridines can be achieved through various methods. A common starting material is 2,6-dichloropyridine (B45657), which can be selectively functionalized at one of the chloro-positions. For instance, 2,6-dichloropyridine can be synthesized by the chlorination of pyridine under UV irradiation. researchgate.net Another approach involves the synthesis of 2-amino-6-chloropyridine (B103851) from 2,6-dichloropyridine. psu.edu This amino group can then be transformed into other functional groups as needed.

A high-yielding synthesis of 6-chloro-2-(chloromethyl)-thiazolo[5,4-b]pyridine has been developed, starting from 2-amino-5-chloropyridine (B124133) in a five-step sequence. researchgate.net Additionally, 6-chloro-2-trichloromethyl pyridine can be prepared by reacting chlorine with 2-trichloromethyl pyridine at elevated temperatures. google.com These examples highlight the versatility in preparing 6-chloro-pyridine derivatives with a reactive substituent at the 2-position.

Once the 6-chloro-2-substituted pyridine scaffold is obtained, further functionalization may be necessary to prepare it for the coupling reaction. For example, if a cross-coupling reaction is planned, the 2-substituent might be a halogen or a triflate group. If a nucleophilic addition is the chosen strategy, the 2-position could be functionalized with a carbonyl group or an imine. The specific functionalization will depend on the chosen retrosynthetic disconnection and the nature of the difluoroethylamine intermediate.

Synthesis of Key Difluoroethylamine Intermediates for this compound

A common method for the synthesis of 2,2-difluoroethylamine (B1345623) involves the amination of 1-halo-2,2-difluoroethane. researchgate.net Both 1-chloro- and 1-bromo-2,2-difluoroethane can be used as starting materials. researchgate.net Studies have shown that 1-chloro-2,2-difluoroethane is more prone to amination with ammonia (B1221849) than its bromo- M analog under similar conditions. researchgate.net The reaction is typically carried out under pressure and at elevated temperatures. researchgate.net For example, 2,2-difluoro-1-chloroethane can be reacted with ammonia in an autoclave at temperatures between 135°C and 140°C for an extended period. google.com Another approach involves the reaction of 2,2-difluoro-1-bromoethane with ammonia in dimethyl sulfoxide (B87167) (DMSO) at 100°C, which can provide a high yield of the desired product. chemicalbook.com

The table below summarizes various conditions for the amination of 1-halo-2,2-difluoroethanes.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,2-difluoro-1-bromoethane | Ammonia, Potassium Iodide | DMSO | 100 | 1 | 82 chemicalbook.com |

| 2,2-difluoro-1-chloroethane | Ammonium Hydroxide (28%) | Water | 135-140 | 31 | - google.com |

| 2,2-difluoro-1-chloroethane | Ammonia, Potassium Iodide | N-methylpyrrolidine | 143-145 | 5.5 | 88 google.com |

| 2,2-difluoro-1-bromoethane | Ammonia, Potassium Iodide | n-butanol | 150 | 2 | 78 google.com |

An alternative route to 2,2-difluoroethylamine hydrochloride starts from 2,2-difluoroacetamide, which is reduced using a diborane (B8814927) solution in tetrahydrofuran (B95107) (THF), albeit with a moderate yield of 48%. google.com

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This approach can be applied to the synthesis of the difluoroethylamine moiety by reacting a suitable difluorinated carbonyl compound with an amine source in the presence of a reducing agent. wikipedia.org

A biomimetic reductive amination of fluoro aldehydes and ketones has been reported, which proceeds via a researchgate.netchemicalbook.com-proton shift reaction. nih.govacs.org This method offers a practical way to prepare fluorine-containing amines. nih.govacs.org The reaction involves the formation of an N-benzylimine from a fluorinated aldehyde or ketone and benzylamine, followed by isomerization. nih.govacs.org

The diastereoselective reductive amination of aryl trifluoromethyl ketones and α-amino esters has also been explored, providing a pathway to chiral fluorine-containing amines. nih.gov Various reducing agents can be employed in reductive amination, including borohydride (B1222165) reagents like sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. wikipedia.org More recently, BH3N(C2H5)3 has been shown to be an efficient reductant for the reductive amination of ketones and aldehydes. rsc.org

Direct Synthetic Routes to this compound

Directly assembling the target molecule requires the formation of a carbon-carbon bond between the C2 position of the 6-chloropyridine ring and the difluoromethyl carbon of the ethylamine (B1201723) moiety. The following sections explore plausible strategies based on established reactivity patterns of pyridine and fluorinated compounds.

Transition-Metal-Catalyzed Cross-Coupling Approaches for C-C and C-N Bond Formation

Transition-metal catalysis offers a powerful toolkit for constructing the C(sp²)-C(sp³) bond in the target molecule. rsc.org Palladium-, nickel-, and copper-based catalytic systems are frequently employed for cross-coupling reactions involving difluoroalkyl groups. rsc.org A hypothetical but mechanistically sound approach would involve the coupling of a 2-halo-6-chloropyridine derivative with an organometallic precursor of a protected 2,2-difluoro-ethylamine.

For instance, a Negishi or Suzuki-Miyaura coupling could be envisioned. This would involve reacting a 2-bromo- or 2-iodo-6-chloropyridine with a difluoro-ethylamine precursor bearing a zinc or boronic ester functionality, respectively, in the presence of a palladium catalyst and a suitable ligand. mdpi.com The synthesis of various N-heterocycles has been achieved through such palladium-catalyzed C-N coupling and C-C bond-forming reactions. beilstein-journals.orgnih.gov

Alternatively, methods involving the direct C-H functionalization of the pyridine ring are increasingly prevalent. Nickel-catalyzed C-H difluoroalkylation has been successfully applied to 2-pyridones using reagents like ethyl bromodifluoroacetate. nih.govresearchgate.netresearchgate.net Adapting this strategy could involve the direct, regioselective C-H activation at the C2 position of 6-chloropyridine and subsequent coupling with an appropriate difluoro-ethylamine synthon. Photocatalytic methods, which can generate difluoroacetate (B1230586) radicals, also provide a potential route for introducing the difluoroalkyl moiety onto the pyridine skeleton under mild conditions. tandfonline.com

| Component | Examples | Function | Reference |

|---|---|---|---|

| Pyridine Substrate | 2-Bromo-6-chloropyridine (B1266251), 2-Iodo-6-chloropyridine | Electrophilic Partner | mdpi.com |

| Difluoro-ethylamine Precursor | (Br-CF₂-CH₂-NHPG), (B(OR)₂-CF₂-CH₂-NHPG) | Nucleophilic Partner | rsc.org |

| Catalyst | Pd(OAc)₂, (dppf)NiCl₂, CuI | Facilitates C-C bond formation | beilstein-journals.orgnih.gov |

| Ligand | SPhos, Xantphos, tBubpy | Stabilizes and activates catalyst | researchgate.net |

| Base | K₂CO₃, K₃PO₄, KOtBu | Activates reagents, neutralizes byproducts | mdpi.comnih.gov |

Strategies Involving Nucleophilic Substitution on Pyridine Derivatives

Nucleophilic aromatic substitution (SNAr) is a classic strategy for functionalizing electron-deficient aromatic rings like pyridine. youtube.com Pyridine rings bearing leaving groups at the 2- or 4-positions are particularly susceptible to attack by nucleophiles due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate. quimicaorganica.org

A direct synthesis of the target compound via SNAr would involve the reaction of a nucleophilic difluoro-ethylamine precursor, such as a pre-formed (-)CF₂CH₂NHPG anion, with a pyridine ring possessing a suitable leaving group at the C2 position. A logical substrate for this reaction would be 2,6-dichloropyridine. The strong electron-withdrawing character of both the ring nitrogen and the second chlorine atom would activate the C2 position for nucleophilic attack. psu.eduresearchgate.net The reaction proceeds through a well-established addition-elimination mechanism. quimicaorganica.org Recent studies have shown that 2-fluoroheteroarenes can be particularly effective substrates for SNAr, often reacting under milder conditions than their chloro- or bromo- counterparts, which could provide an alternative activation strategy. nih.gov

Regioselective Functionalization of Pyridine and Ethylamine Moieties

Achieving the correct isomer—with functionalization at the C2 position of the pyridine ring—is paramount. Several strategies can ensure high regioselectivity. Halogen-metal exchange, for example, is a highly regioselective process. Treating a substrate like 2-bromo-6-chloropyridine with an organolithium reagent at low temperature would selectively replace the more reactive bromine atom with lithium, generating a nucleophilic pyridine species at the C2 position. This intermediate can then be quenched with an electrophilic source of the difluoro-ethylamine moiety.

Another powerful technique involves the use of directing groups to achieve regioselective metalation or C-H activation. While 6-chloropyridine lacks an inherent directing group for C2 functionalization, related strategies on substituted pyridines have demonstrated the principle. More advanced methods, such as those involving the formation of 3,4-pyridyne intermediates, allow for regioselective difunctionalization at adjacent positions, though this specific approach is not directly applicable to C2 functionalization. nih.govrsc.orgresearchgate.net The coordination of boranes like B₃H₇ to the pyridine nitrogen can also direct regioselective substitutions, typically favoring the C4 position. nih.govrsc.org For the synthesis of this compound, regiocontrol would most reliably be achieved by starting with a pyridine pre-functionalized at the C2 position with a group amenable to cross-coupling or substitution, such as a halogen. eurekaselect.com

Stereoselective Synthesis of Chiral this compound Analogues

The target compound, this compound, is achiral as the carbon atom bearing the two fluorine atoms is not a stereocenter. However, the synthesis of chiral analogues, where one fluorine is replaced by another substituent (e.g., hydrogen or an alkyl group), is of significant interest.

Enantioselective methods can be employed to construct such chiral centers. A common strategy is the asymmetric reductive amination of a prochiral ketone. nih.gov For example, a ketone precursor such as 2-(6-chloro-pyridin-2-yl)-2-fluoro-acetaldehyde could be converted to a chiral amine through reaction with an ammonia source and a chiral reducing agent or a chiral catalyst.

Another approach involves the use of transition metal catalysis with chiral ligands. Copper-catalyzed asymmetric reactions, for instance, have been used to synthesize chiral piperidines and tetrahydroisoquinolines with excellent enantioselectivity. nih.gov A similar catalytic system could potentially be adapted for the asymmetric addition of a nucleophile to an imine derived from a (6-chloro-pyridin-2-yl)-containing precursor, thereby establishing the chiral center. The choice of chiral ligand, such as (S,S)-Ph-BPE or a related phosphine, is crucial for inducing high levels of stereocontrol. nih.gov

Sustainable and Green Chemistry Methodologies for this compound Synthesis

Incorporating the principles of green chemistry into the synthesis of complex molecules is a key goal of modern chemical manufacturing. rasayanjournal.co.in For the synthesis of this compound, several opportunities exist to develop more sustainable and environmentally benign processes.

The use of catalysis is a cornerstone of green chemistry. Transition-metal-catalyzed C-H activation or functionalization reactions are particularly advantageous as they increase atom economy by avoiding the need for pre-installation of leaving groups (like halogens) on the pyridine ring. rsc.org This reduces the number of synthetic steps and minimizes waste.

Solvent choice is another critical factor. Many traditional cross-coupling and substitution reactions employ hazardous, high-boiling point solvents. Green chemistry encourages the use of safer alternatives such as ethanol, water, or ionic liquids. rasayanjournal.co.in Furthermore, energy efficiency can be improved by using methods like microwave-assisted synthesis or electrochemistry, which can dramatically reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.inrsc.org An electrochemical approach, for example, could replace chemical oxidants or reductants with electricity, generating fewer byproducts. rsc.org

Finally, process optimization to avoid expensive and wasteful reagents, such as the avoidance of Hünig's base in related syntheses, contributes to a more economical and sustainable process. google.com Evaluating synthetic routes based on metrics like atom economy, E-factor (environmental factor), and the use of non-toxic materials is essential for developing truly green methodologies. nih.govresearchgate.netresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 2 6 Chloro Pyridin 2 Yl 2,2 Difluoro Ethylamine

Reactivity at the Pyridine (B92270) Moiety of 2-(6-Chloro-pyridin-2-yl)-2,2-difluoro-ethylamine

The pyridine ring in this molecule is electron-deficient due to the inductive effect of the nitrogen atom. This inherent electronic property, further amplified by the electron-withdrawing chloro substituent and the difluoroethylamine group, makes the pyridine core susceptible to nucleophilic attack while being deactivated towards electrophilic substitution.

Transformations of the Chloro Substituent (e.g., further cross-coupling)

The chlorine atom at the 6-position of the pyridine ring is a versatile handle for introducing molecular complexity through various substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by a variety of nucleophiles. The pyridine nitrogen, being electron-withdrawing, activates the positions ortho and para to it for nucleophilic attack. In this molecule, the chloro group is in the ortho position, making it susceptible to SNAr reactions. Common nucleophiles for this transformation include:

O-Nucleophiles: Alkoxides and phenoxides can displace the chloride to form the corresponding ethers.

S-Nucleophiles: Thiolates are effective nucleophiles for the synthesis of thioethers.

N-Nucleophiles: Amines can react to form substituted aminopyridines.

The reactivity in SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the pyridine ring.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro substituent on the pyridine ring can readily participate in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a highly effective method for forming aryl-aryl or aryl-alkyl bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the chloropyridine with a wide range of primary and secondary amines to form N-aryl products. This method is often preferred over traditional SNAr for its broader substrate scope and milder reaction conditions.

Table 1: Potential Cross-Coupling Reactions at the Chloro Substituent

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2, SPhos, K3PO4 | 6-Aryl-2-(2,2-difluoroethylamino)pyridine |

| Buchwald-Hartwig | Secondary amine | Pd2(dba)3, RuPhos, NaOtBu | 6-(Dialkylamino)-2-(2,2-difluoroethylamino)pyridine |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom. pearson.com The nitrogen atom's electronegativity reduces the electron density of the ring, making it a poor nucleophile. stackexchange.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring towards electrophilic attack. stackexchange.com Therefore, direct electrophilic substitution on the pyridine ring of this compound is expected to be challenging and require harsh reaction conditions, with substitution, if it occurs, predicted to be at the 3- or 5-position.

Nucleophilic Aromatic Substitution (NAS): In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly with strong nucleophiles. This can lead to the displacement of a hydride ion, although this is less common than substitution of a good leaving group like chloride.

Oxidation and Reduction Chemistry of the Pyridine Heterocycle

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA). nih.govresearchgate.net The formation of the N-oxide can alter the reactivity of the pyridine ring, making it more amenable to certain electrophilic and nucleophilic substitutions.

Reduction: The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. liv.ac.uk This transformation typically requires a catalyst, such as platinum, palladium, or rhodium, and a source of hydrogen. The specific conditions can be tailored to achieve partial or complete reduction of the ring. Transfer hydrogenation using a hydrogen donor like formic acid in the presence of a rhodium catalyst is also an effective method for the reduction of pyridinium salts. liv.ac.uk

Reactivity at the 2,2-Difluoroethylamine (B1345623) Side Chain of this compound

The reactivity of the side chain is primarily centered around the primary amine functionality, with the geminal fluorine atoms exerting a significant electronic influence.

Reactions Involving the Primary Amine Functionality

The primary amine group is a versatile functional group that can undergo a variety of reactions. britannica.comlibretexts.org

Acylation: The amine can react with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. byjus.com

Alkylation: The nitrogen atom can act as a nucleophile and react with alkyl halides in an SN2 reaction to form secondary and tertiary amines. libretexts.orgmsu.edu

Reductive Amination: The primary amine can react with aldehydes or ketones to form an imine intermediate, which can then be reduced in situ to a secondary amine.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. libretexts.org

Table 2: Common Reactions of the Primary Amine Functionality

| Reaction Type | Reagent | Product |

| Acylation | Acetyl chloride | N-(1-(6-chloropyridin-2-yl)-2,2-difluoroethyl)acetamide |

| Alkylation | Methyl iodide | N-(1-(6-chloropyridin-2-yl)-2,2-difluoroethyl)-N-methylamine |

| Reductive Amination | Acetone, NaBH3CN | N-(1-(6-chloropyridin-2-yl)-2,2-difluoroethyl)propan-2-amine |

Influence of Fluorine Atoms on Adjacent Carbon Reactivity

The two fluorine atoms on the carbon adjacent to the amine group have a profound impact on the reactivity of the side chain.

Electronic Effects: Fluorine is the most electronegative element, and the two fluorine atoms exert a strong electron-withdrawing inductive effect. This has several consequences:

Reduced Basicity of the Amine: The electron-withdrawing nature of the difluoromethyl group decreases the electron density on the nitrogen atom, making the amine less basic compared to its non-fluorinated analog. The predicted pKa of 2,2-difluoroethylamine is significantly lower than that of ethylamine (B1201723). smolecule.com

Increased Acidity of N-H bonds: The inductive effect of the fluorine atoms increases the acidity of the protons on the nitrogen atom.

Neighboring Group Participation: While less common for fluorine, the possibility of neighboring group participation of the fluorine atoms or the amine group in reactions at the adjacent carbon cannot be entirely ruled out under specific conditions. nih.govbeilstein-journals.orgwikipedia.org

Derivatization Reactions at the Alpha-Carbon

The alpha-carbon in this compound, which is the carbon atom bonded to the two fluorine atoms and the pyridine ring, presents a unique electronic and steric environment that dictates its reactivity. Direct derivatization at this position is challenging due to several factors. The carbon is a quaternary center, sterically shielded by the bulky chloropyridinyl group and the two fluorine atoms. Furthermore, the strong electron-withdrawing effect of the two fluorine atoms makes this carbon atom highly electron-deficient, thus resistant to electrophilic attack and offering no adjacent protons for easy deprotonation to generate a nucleophilic center.

However, derivatization could potentially be achieved through indirect methods or by leveraging the reactivity of the adjacent functional groups. Reactions that proceed via radical intermediates or highly reactive species might enable functionalization at this sterically hindered and electron-poor center.

Table 1: Plausible, though challenging, Derivatization Reactions at the Alpha-Carbon

| Reaction Type | Reagents and Conditions | Potential Product Structure | Notes |

| Radical Halogenation | N-Halosuccinimide (NCS, NBS), Radical Initiator (AIBN), Heat/UV light | A halogen atom replaces a fluorine atom (highly unlikely) or a hydrogen on the adjacent methylene group. | The C-F bond is very strong, making its homolytic cleavage difficult. Reaction at the adjacent methylene group is more probable. |

| Oxidative Functionalization | Strong oxidizing agents | Could potentially lead to the formation of a carbonyl group if the C-N bond is cleaved. | The stability of the gem-difluoro group would influence the reaction outcome. |

It is important to note that these are hypothetical pathways, and their feasibility would require experimental validation. The primary amine group is the most likely site for initial derivatization, which could then be used to direct subsequent reactions.

Intramolecular Cyclization and Rearrangement Pathways of this compound

The structure of this compound is well-suited for intramolecular cyclization reactions, primarily driven by the interaction between the nucleophilic primary amine and the electrophilic chloropyridine ring.

One of the most probable intramolecular pathways is a nucleophilic aromatic substitution (SNAr) . The primary amine can act as an internal nucleophile, attacking the carbon atom of the pyridine ring that bears the chlorine atom. Pyridine rings are known to undergo nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups and with the leaving group at the 2- or 4-position. uoanbar.edu.iqyoutube.com The reaction would result in the formation of a fused heterocyclic system.

Another potential, though likely more challenging, cyclization pathway is an intramolecular Pictet-Spengler reaction . The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgname-reaction.com In this case, the pyridinyl group would act as the aromatic component. This reaction typically requires an electron-rich aromatic ring to facilitate the electrophilic attack of the intermediate iminium ion. jk-sci.com The electron-deficient nature of the chloropyridine ring would likely necessitate harsh reaction conditions.

Table 2: Potential Intramolecular Cyclization Reactions

| Reaction Type | Reagents and Conditions | Product Name | Product Structure |

| Intramolecular SNAr | Base (e.g., NaH, K2CO3), High Temperature, Polar aprotic solvent (e.g., DMF, DMSO) | 4,4-Difluoro-4,5,6,7-tetrahydropyrido[1,2-a]pyrazin-8-amine | A fused bicyclic structure. |

| Pictet-Spengler Reaction | Aldehyde (R-CHO), Acid catalyst (e.g., HCl, TFA), Heat | 1-Substituted-4,4-difluoro-1,2,3,4-tetrahydro-β-carboline analogue | A tricyclic structure. |

Detailed Mechanistic Investigations of Key Transformations Involving this compound

Understanding the mechanisms of the potential transformations provides insight into the factors that control the reactivity of this compound.

Mechanism of Intramolecular Nucleophilic Aromatic Substitution (SNAr)

The intramolecular SNAr reaction is a plausible and direct pathway to a novel fused heterocyclic system. The mechanism proceeds through two main steps:

Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the C6 position of the pyridine ring (the carbon bonded to the chlorine atom). This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and stabilized by the electronegative nitrogen atom.

Departure of the Leaving Group: Aromaticity is restored by the elimination of the chloride ion from the Meisenheimer complex. This step is typically fast and irreversible, driving the reaction to completion.

The rate of this reaction would be influenced by the basicity of the medium, which can deprotonate the amine to increase its nucleophilicity, and the ability of the solvent to stabilize the charged intermediate.

Mechanism of the Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a potential, albeit more challenging, route to complex polycyclic structures. The mechanism involves several key steps: wikipedia.orgnrochemistry.com

Iminium Ion Formation: The primary amine of this compound first condenses with an aldehyde or ketone in the presence of an acid catalyst. This results in the formation of a Schiff base, which is then protonated to generate a reactive electrophilic iminium ion.

Electrophilic Aromatic Substitution: The iminium ion then undergoes an intramolecular electrophilic attack on the pyridine ring. The regioselectivity of this attack would be directed by the electronic properties of the ring. For a 2-substituted pyridine, the attack is likely to occur at the C3 or C5 position.

Rearomatization: A final deprotonation step restores the aromaticity of the pyridine ring, yielding the cyclized product.

The success of this reaction would heavily depend on the activation of the pyridine ring. The presence of the electron-withdrawing chlorine atom and the ring nitrogen generally disfavors electrophilic substitution, suggesting that this pathway may require forcing conditions or may not be viable.

Applications of 2 6 Chloro Pyridin 2 Yl 2,2 Difluoro Ethylamine in Advanced Organic Synthesis

2-(6-Chloro-pyridin-2-yl)-2,2-difluoro-ethylamine as a Versatile Building Block for Complex Heterocycles

The dual functionality of this compound makes it an exemplary precursor for the synthesis of diverse and complex heterocyclic systems. The primary amine serves as a potent nucleophile, ready to participate in a wide array of cyclization and condensation reactions, while the 2,6-disubstituted pyridine (B92270) core provides a rigid scaffold for further elaboration. nih.gov

The ethylamine (B1201723) side chain can be readily acylated, alkylated, or reacted with carbonyl compounds to form imines, which are key intermediates for constructing nitrogen-containing heterocycles. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidines, diazepines, or other fused bicyclic systems. The chemistry of 2-aminopyridine derivatives is rich with examples of such transformations, where the amino group acts as the initial point of reaction to build out larger, often biologically active, heterocyclic frameworks. researchgate.netnih.gov The synthesis of 6-amino pyridine-clubbed heterocycles has been explored for developing potent kinase inhibitors, highlighting the value of this scaffold. nih.gov

Furthermore, the chlorine atom at the 6-position of the pyridine ring can participate in intramolecular reactions. Following a reaction at the primary amine, a subsequent intramolecular nucleophilic aromatic substitution (SNAr) could be triggered, leading to the formation of fused ring systems where the side chain becomes part of a new ring fused to the pyridine core. This approach is a powerful strategy for creating novel polycyclic aromatic systems with defined three-dimensional structures.

Table 1: Potential Heterocycle Synthesis Reactions

| Reactant Class | Intermediate | Resulting Heterocycle Core |

|---|---|---|

| β-Diketones | Enamine/Imine | Dihydropyridine, Pyrimidine |

| α,β-Unsaturated Carbonyls | Michael Adduct | Piperidine, Dihydropyrimidine |

| Phosgene Equivalents | Isocyanate | Fused Pyridyl-Urea |

Strategic Incorporation into Novel Fluorinated Molecular Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. nih.gov The 2,2-difluoroethylamine (B1345623) moiety of the title compound is a particularly valuable synthon for creating novel fluorinated scaffolds. The gem-difluoro group (CF₂) is recognized as a bioisostere for a carbonyl group, an ether oxygen, or a methylene group, allowing chemists to fine-tune the physicochemical properties of a molecule without drastically altering its shape.

The 2,2-difluoroethylamine building block can be synthesized through methods like the amination of 1-halo-2,2-difluoroethanes. researchgate.net Once incorporated, this unit provides a stable, fluorinated aliphatic chain. The strategic placement of this group can block sites of metabolism (cytochrome P450 oxidation) on the ethyl bridge, thereby increasing the in vivo half-life of a potential drug candidate. The synthesis of various fluorinated building blocks, such as 2,2-difluoro-1,3-diketones, demonstrates the broad utility of introducing the CF₂ unit into organic systems. nih.gov

The title compound allows for the direct introduction of the -CH(CHF₂)NH₂ fragment into larger molecules. This can be achieved by utilizing the reactivity of the chloropyridine ring in coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic substitution, effectively tethering the fluorinated side chain to other molecular fragments. This approach is highly valuable in fragment-based drug discovery, where novel molecular architectures are assembled from smaller, functionalized pieces.

Utilization in the Synthesis of Chemically Diverse Organic Molecules

The orthogonal reactivity of the primary amine and the chloro-pyridine moiety in this compound allows for its use in a stepwise fashion to generate a wide diversity of organic molecules. The significant difference in the reactivity of the two sites enables selective functionalization.

The primary amine can be protected, allowing the chloropyridine to be modified first. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) and can be displaced by various nucleophiles like amines, alcohols, and thiols. researchgate.netnih.gov Additionally, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings, can be used to form new carbon-carbon or carbon-heteroatom bonds at this position. This allows for the attachment of a vast array of aryl, heteroaryl, alkyl, or alkynyl groups.

Conversely, the amine can be derivatized first, for example, through acylation or reductive amination, and the resulting product can then be subjected to cross-coupling or SNAr reactions at the chloro-position. This modular, two-directional synthetic approach allows for the rapid generation of libraries of complex molecules from a single, advanced intermediate.

Table 2: Orthogonal Reactivity of this compound

| Reaction Site | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Primary Amine | Acylation | Acid chlorides, Anhydrides | Amide |

| Reductive Amination | Aldehydes, Ketones | Secondary Amine | |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | |

| 6-Chloro Pyridine | Suzuki Coupling | Boronic Acids/Esters | Aryl/Heteroaryl-substituted Pyridine |

| Buchwald-Hartwig | Amines, Amides | Amino-substituted Pyridine | |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl-substituted Pyridine |

Contributions to the Development of New Synthetic Reagents and Catalysts

Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry and catalysis. chempanda.comrsc.org The nitrogen atom of the pyridine ring is a Lewis base that can coordinate to a wide range of metal centers. The title compound, possessing both a pyridine nitrogen and a primary amine on a flexible ethyl side chain, is a prime candidate for development as a bidentate ligand.

Such a ligand could form stable five-membered chelate rings with transition metals (e.g., Palladium, Ruthenium, Copper, Rhodium). The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be tuned by modifying the pyridine ring via the chloro-substituent. For example, replacing the chlorine with electron-donating or electron-withdrawing groups through cross-coupling would alter the electron density at the pyridine nitrogen.

Furthermore, chiral versions of this compound, synthesized from chiral precursors or via resolution, could be used as ligands in asymmetric catalysis. The development of new chiral pyridine-based ligands is a continuous effort in organic chemistry to enable the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The structural motif of the title compound provides a promising and readily modifiable scaffold for the design and synthesis of a new class of ligands for a variety of catalytic transformations.

Computational and Theoretical Studies on 2 6 Chloro Pyridin 2 Yl 2,2 Difluoro Ethylamine

Quantum Chemical Calculations of Electronic Structure and Bonding in 2-(6-Chloro-pyridin-2-yl)-2,2-difluoro-ethylamine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of this compound. These calculations can map the electron density distribution, determine molecular orbital energies, and quantify the nature of chemical bonds.

The electronic character of the molecule is significantly influenced by its constituent parts: the 6-chloro-pyridin-2-yl ring and the 2,2-difluoro-ethylamine side chain. The pyridine (B92270) ring is an aromatic, electron-deficient (π-deficient) system due to the electronegative nitrogen atom. The chlorine atom at the 6-position acts as an electron-withdrawing group through induction, further reducing the electron density of the ring. This effect is expected to make the carbon atoms in the ring more electrophilic.

The 2,2-difluoro-ethylamine side chain introduces strong electronic effects. The two fluorine atoms are highly electronegative, leading to a strong inductive withdrawal of electron density from the adjacent carbon atom (C2). This makes the C2 atom electron-deficient and strengthens the C-F bonds. The primary amine group (-NH2) at the terminus of the side chain is a basic site with a lone pair of electrons on the nitrogen atom.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and donor-acceptor interactions within a molecule. rsc.org For this compound, NBO analysis would likely reveal significant hyperconjugative interactions. These interactions involve the delocalization of electron density from occupied bonding orbitals to unoccupied anti-bonding orbitals. Key expected interactions include those between the C-H or C-C σ bonding orbitals of the ethylamine (B1201723) chain and the σ* anti-bonding orbitals of the C-F bonds, which contribute to the stability of certain conformations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. For this molecule, the HOMO is expected to be localized primarily on the pyridine ring and the amine group, indicating these are the most likely sites for electrophilic attack or oxidation. The LUMO is anticipated to be distributed over the π-system of the chloropyridine ring, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitability.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is critical for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its physical properties and biological interactions. The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the C-C bond of the ethylamine fragment and the bond connecting the side chain to the pyridine ring.

The rotational preference around the C-C bond of the ethylamine backbone is heavily influenced by the presence of the two fluorine atoms. Studies on the simpler analogue, 2,2-difluoroethylamine (B1345623), have shown a strong preference for a gauche conformation, where the nitrogen atom is gauche to both fluorine atoms. This phenomenon, known as the "double gauche effect," is attributed to a combination of electrostatic attraction between the positively charged nitrogen (in its protonated form) and the electronegative fluorine atoms, as well as hyperconjugative interactions.

For this compound, a similar preference for the gauche conformation of the ethylamine fragment is expected. The energy landscape would show distinct minima corresponding to these stable conformations. The following table, based on data for the analogous 2,2-difluoroethylammonium cation, illustrates the significant energy preference for the gauche-gauche (gg) conformer.

| Conformer | Relative Energy (Gas Phase, kcal/mol) | Population (Gas Phase, %) | Relative Energy (Implicit Water, kcal/mol) | Population (Implicit Water, %) |

|---|---|---|---|---|

| gg (gauche-gauche) | 0.00 | ~100 | 0.00 | 90 |

| ga (gauche-anti) | 2.92 | <1 | 1.44 | 10 |

| aa (anti-anti) | 5.88 | <1 | 2.53 | <1 |

Data adapted from computational studies on 2,2-difluoroethylamine hydrochloride, a structural analogue.

The second important conformational variable is the rotation around the bond connecting the C2 of the ethylamine chain to the C2 of the pyridine ring. This rotation will be governed by steric hindrance between the bulky 6-chloro substituent and the ethylamine group. Computational studies on other 2-substituted pyridines have shown that such steric interactions can create significant rotational barriers. nih.gov A relaxed potential energy surface scan, where the dihedral angle is systematically varied and the energy is calculated at each step, would reveal the energy barriers separating different rotational isomers (rotamers). The global minimum energy conformation of the entire molecule would be a combination of the preferred rotameric state of the pyridine-side chain linkage and the favored gauche conformation of the ethylamine backbone.

Prediction of Reaction Pathways and Transition States for Transformations of this compound

Computational chemistry is a powerful tool for predicting the feasibility of chemical reactions, elucidating their mechanisms, and identifying the high-energy transition states that govern reaction rates. For this compound, several potential reaction pathways can be investigated theoretically.

One of the most probable transformations is nucleophilic aromatic substitution (SNAr) at the pyridine ring. The chlorine atom at the 6-position is activated towards substitution by the electron-withdrawing nature of the pyridine nitrogen. Computational methods can be used to model the reaction with various nucleophiles. The calculation would involve identifying the structures of the reactants, the intermediate Meisenheimer complex, the transition states for its formation and collapse, and the final products. The computed activation energy (the energy difference between the reactants and the highest-energy transition state) would indicate the kinetic feasibility of the reaction.

Another potential reaction site is the primary amine group, which can act as a nucleophile. For instance, its reaction with an electrophile, such as an acyl chloride, can be modeled. Quantum chemical calculations can map the potential energy surface for the acylation reaction, identifying the transition state and determining the reaction barrier.

Computational tools, including machine learning models trained on vast reaction databases, are increasingly used to predict reaction outcomes and even entire reaction pathways. rsc.orgarxiv.org For a given set of reactants, these models can suggest the most likely products and the mechanistic steps involved. Such an approach could be used to explore the broader chemical reactivity of this compound under various conditions.

| Step | Description | Computational Method |

|---|---|---|

| 1. Geometry Optimization | Find the lowest energy structures of reactants, products, and intermediates. | DFT (e.g., B3LYP/6-31G*) |

| 2. Transition State Search | Locate the saddle point on the potential energy surface connecting reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN) methods |

| 3. Frequency Calculation | Confirm optimized structures are minima (all real frequencies) or transition states (one imaginary frequency). Provides zero-point vibrational energy corrections. | DFT (same level as optimization) |

| 4. Intrinsic Reaction Coordinate (IRC) | Confirm that the found transition state connects the correct reactant and product minima. | IRC calculations |

| 5. Energy Calculation | Compute the energies of all species to determine reaction and activation energies. | Higher-level theory or larger basis set for improved accuracy |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on a classical force field, providing insights into solvation, intermolecular interactions, and dynamic processes.

An MD simulation of this compound in a solvent like water would reveal detailed information about its solvation shell. The simulation would show how water molecules arrange themselves around the solute to maximize favorable interactions. researchgate.netnih.gov Key interactions would include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the nitrogen atom of the amine group can both act as hydrogen bond acceptors. The hydrogen atoms of the amine group can act as hydrogen bond donors. MD simulations can quantify the number, lifetime, and geometry of these hydrogen bonds. acs.org

Hydrophobic Interactions: The aromatic chloropyridine ring is relatively hydrophobic and would likely be surrounded by a structured cage of water molecules.

Solvent Effects on Conformation: The surrounding solvent can influence the conformational preferences of the molecule. MD simulations can be used to calculate the free energy landscape of the molecule in solution, which may differ from the gas-phase landscape calculated by quantum mechanics.

The results from an MD simulation are often analyzed by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. For example, the RDF between the pyridine nitrogen and water's hydrogen atoms would show a sharp peak at a short distance, indicative of strong hydrogen bonding.

Quantitative Structure-Reactivity Relationship (QSRR) Studies of this compound Analogues

Quantitative Structure-Reactivity Relationship (QSRR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their reactivity or other properties. These models are built by calculating a set of molecular descriptors for each compound and then using regression techniques to find a mathematical equation that relates these descriptors to an observed property.

For analogues of this compound, a QSRR study could be developed to predict a specific type of reactivity, for example, the rate of a nucleophilic substitution reaction. A series of related compounds would be synthesized or modeled where substituents on the pyridine ring are varied.

The steps to build a QSRR model would be:

Define a Dataset: Select a series of structurally related pyridine derivatives.

Calculate Descriptors: For each molecule, compute a wide range of molecular descriptors using computational software. These descriptors can be electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Develop the Model: Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a model that correlates a subset of the most relevant descriptors with the measured or calculated reactivity. nih.gov

Validate the Model: The predictive power of the model is assessed using internal and external validation techniques to ensure it is robust and not overfitted.

Once a reliable QSRR model is established, it can be used to predict the reactivity of new, untested analogues of this compound, thereby guiding synthetic efforts towards molecules with desired properties.

Advanced Analytical Methodologies for Research Characterization of 2 6 Chloro Pyridin 2 Yl 2,2 Difluoro Ethylamine

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Formula Determination

High-resolution mass spectrometry is an indispensable tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS allows for the calculation of a unique molecular formula. For 2-(6-Chloro-pyridin-2-yl)-2,2-difluoro-ethylamine, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be employed to generate the protonated molecule, [M+H]⁺.

The expected exact mass of the protonated molecule can be calculated and compared with the experimentally observed mass. This comparison, typically within a few parts per million (ppm), provides strong evidence for the compound's elemental composition.

Table 1: Theoretical and Expected HRMS Data

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule | C₇H₇ClF₂N₂ | 192.0293 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of molecular structure in solution. A combination of one- and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and through-space proximity of NMR-active nuclei.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring and the ethylamine (B1201723) side chain. The protons of the pyridine ring will exhibit characteristic coupling patterns (doublets and triplets) in the aromatic region. The CH₂ and NH protons of the side chain will also show specific multiplicities due to coupling with each other and with the fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the five carbons of the chloropyridine ring and the two carbons of the difluoro-ethylamine side chain. The carbon atom attached to the fluorine atoms (CF₂) will exhibit a characteristic triplet due to one-bond C-F coupling.

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. azom.com The ¹⁹F NMR spectrum of the title compound is expected to show a single resonance for the two equivalent fluorine atoms, which would be split into a triplet by the adjacent CH₂ group. thermofisher.com The chemical shift of this signal would be characteristic of a gem-difluoroalkyl group.

¹⁵N NMR: Nitrogen-15 NMR, while less sensitive due to the low natural abundance of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms. The spectrum would be expected to show two distinct signals corresponding to the pyridine ring nitrogen and the amine nitrogen. The chemical shifts of these signals are sensitive to substitution and protonation state. rsc.orgrsc.org

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.5 - 8.5 | m | Pyridine-H | |

| ¹H | 6.8 - 7.2 | m | Pyridine-H | |

| ¹H | 5.9 - 6.4 | tt | J(H,F) ≈ 50, J(H,H) ≈ 5 | CHF₂ |

| ¹H | 3.5 - 4.0 | dt | J(H,H) ≈ 7, J(H,F) ≈ 15 | CH₂-N |

| ¹H | 2.0 - 3.0 | br s | NH | |

| ¹³C | 155 - 165 | s | C-Cl (Pyridine) | |

| ¹³C | 145 - 155 | s | C-N (Pyridine) | |

| ¹³C | 135 - 145 | s | CH (Pyridine) | |

| ¹³C | 110 - 120 | s | CH (Pyridine) | |

| ¹³C | 105 - 115 | s | CH (Pyridine) | |

| ¹³C | 110 - 120 | t | ¹J(C,F) ≈ 240 | CF₂ |

| ¹³C | 40 - 50 | t | ²J(C,F) ≈ 20 | CH₂ |

| ¹⁹F | -110 to -130 | t | ²J(F,H) ≈ 15 | CF₂ |

| ¹⁵N | -50 to -100 | s | Pyridine-N | |

| ¹⁵N | -300 to -350 | s | Amine-N |

Note: Predicted values are based on typical ranges for similar structural motifs and may vary.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. For this compound, obtaining suitable crystals would allow for the detailed analysis of the conformation of the ethylamine side chain relative to the pyridine ring.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and can identify intermolecular interactions such as hydrogen bonding and π-π stacking. For instance, the crystal structure of 2-aminopyridinium 6-chloronicotinate demonstrates N—H⋯O hydrogen bonds and π–π stacking interactions. chemicalbook.com Similar interactions could be expected for the title compound, influencing its physical properties.

Table 3: Representative Crystallographic Data for a Related Substituted Pyridine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6844 (4) |

| b (Å) | 10.8112 (5) |

| c (Å) | 11.9235 (6) |

| β (°) | 95.2046 (9) |

| Volume (ų) | 1114.87 (9) |

| Z | 4 |

Data from a related compound, 2-aminopyridinium 6-chloronicotinate, for illustrative purposes. chemicalbook.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations, allowing for the identification of functional groups.

For this compound, characteristic vibrational bands would be expected for the C-Cl, C-F, C=C, C=N, C-N, and N-H bonds. The pyridine ring will have a series of characteristic stretching and bending vibrations. The C-F stretching vibrations typically appear as strong bands in the IR spectrum in the region of 1000-1200 cm⁻¹. The N-H stretching vibration of the amine group would be observed in the region of 3300-3500 cm⁻¹.

Table 4: Expected Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3300 - 3500 | N-H stretch (amine) |

| 3000 - 3100 | C-H stretch (aromatic) |

| 2850 - 2960 | C-H stretch (aliphatic) |

| 1550 - 1620 | C=C and C=N stretch (pyridine ring) |

| 1400 - 1500 | C=C and C=N stretch (pyridine ring) |

| 1000 - 1200 | C-F stretch |

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for analyzing complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

HPLC: HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) would be a suitable method. helixchrom.com Detection can be achieved using a UV detector, as the pyridine ring is a strong chromophore, or by coupling the HPLC to a mass spectrometer (LC-MS) for more sensitive and specific detection. sielc.com

GC: Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. The volatility of this compound would need to be assessed to determine the suitability of GC. If amenable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for purity analysis. Derivatization may be necessary to improve volatility and chromatographic performance.

Table 5: Illustrative Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water gradient | UV (e.g., 254 nm) or MS |

Future Research Directions and Emerging Opportunities for 2 6 Chloro Pyridin 2 Yl 2,2 Difluoro Ethylamine

Exploration of Unconventional Synthetic Routes and Reagents

The synthesis of fluorinated pyridine (B92270) compounds like 2-(6-Chloro-pyridin-2-yl)-2,2-difluoro-ethylamine is an area ripe for the application of novel synthetic strategies that offer improvements in efficiency, selectivity, and environmental impact over traditional methods.

Future research will likely focus on photoredox catalysis, a powerful tool for forming carbon-fluorine bonds under mild conditions. nih.govmdpi.com Visible-light-mediated approaches could enable the direct C-H fluorination of a pyridine precursor or the coupling of fluorinated building blocks. mdpi.com The use of organic photocatalysts could provide a metal-free and cost-effective alternative to traditional transition-metal-catalyzed reactions. nih.gov Furthermore, photoenzymatic strategies are emerging for the synthesis of fluorinated amides, offering high stereoselectivity under environmentally benign conditions. nih.gov

Another promising avenue is the use of novel fluorinating reagents. While reagents like Selectfluor are well-established for electrophilic fluorination, research into new reagents with tailored reactivity and selectivity is ongoing. rsc.orgacs.org The development of reagents for difluoroethylamination, in particular, would streamline the synthesis of the target molecule. Recent work on the photocatalytic difunctionalization of gem-difluoroalkenes presents a metal-free method to construct heteroaryl difluoroethylamine scaffolds. rsc.org

Flow chemistry represents a significant opportunity for the synthesis of pyridine derivatives. nih.govsci-hub.sebeilstein-journals.org Continuous flow reactors offer enhanced control over reaction parameters such as temperature and residence time, leading to improved yields and safety, particularly for highly exothermic fluorination reactions. researchgate.netmt.com The integration of microwave irradiation with flow reactors has already been shown to be effective for the one-step synthesis of pyridines. nih.govbeilstein-journals.org This technology could be adapted for the synthesis of this compound, potentially enabling a more efficient and scalable process. sci-hub.se

Integration into Materials Science and Supramolecular Chemistry Research

The unique properties imparted by the fluorine atoms and the pyridine ring in this compound make it an intriguing candidate for applications in materials science and supramolecular chemistry. The introduction of fluorine can significantly influence the self-assembly of molecules, leading to more stable and robust supramolecular structures. nih.gov

Research in this area could explore the self-assembly of the title compound or its derivatives into higher-order structures. The interplay of halogen bonding from the chlorine atom, hydrogen bonding from the amine group, and dipole-dipole interactions from the difluoromethyl group could lead to the formation of novel supramolecular architectures. Studies on how fluorination influences the crystal packing of pyridine N-oxides have shown that even weak directing substituents can cause significant changes in crystal organization. nih.gov

The pyridine moiety also opens up possibilities for creating fluorescent materials. Pyridine-appended fluorophores have been shown to exhibit tunable and switchable fluorescence in the solid state, with applications in sensors and optical devices. rsc.org The specific substitution pattern of this compound could be tuned to create materials with desirable photophysical properties. Coordination-driven self-assembly with metal ions is another strategy to construct metallacycles with unique fluorescent behaviors. nih.gov

Advanced Computational Modeling Approaches (e.g., Machine Learning for property prediction)

Computational modeling, particularly machine learning, is set to play a crucial role in accelerating the discovery and optimization of molecules like this compound. These approaches can predict a wide range of molecular properties, thereby reducing the need for extensive experimental work.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyridine derivatives with their biological or physical properties. chemrevlett.comchemrevlett.comnih.gov For instance, 3D-QSAR models have been successfully used to guide the design of novel trifluoromethyl pyridine derivatives with insecticidal activity. rsc.org Such models could be applied to predict the potential applications of the title compound and to design new derivatives with enhanced properties. A robust QSAR model was developed for 2,4-disubstituted 6-fluoroquinolines to predict their antiplasmodial activities. nih.gov

Machine learning algorithms are increasingly being used to predict fundamental chemical properties from molecular structure. These models can be trained on large datasets of known compounds to predict properties such as solubility, toxicity, and reactivity for new molecules. This approach would be highly valuable for assessing the druglikeness and potential environmental impact of this compound and its derivatives.

Challenges and Prospects for Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production presents several challenges and opportunities for this compound. Key considerations include cost, safety, and sustainability.

A major challenge in the synthesis of many fluorinated compounds is the harsh conditions and hazardous reagents often required. orgsyn.org For example, the synthesis of fluorinated piperidines can be hampered by competing hydrodefluorination pathways. acs.orgeurekalert.org Overcoming these challenges will require the development of more robust and selective synthetic methods. The use of heterogeneous catalysts, for instance, could simplify product purification and catalyst recycling, making the process more economically viable. acs.orgnih.gov

Process optimization will be crucial for achieving a scalable and efficient synthesis. This involves a detailed understanding of reaction kinetics and thermodynamics, which can be particularly important for managing the highly energetic nature of some fluorination reactions. mt.commdpi.com The use of continuous flow reactors offers significant advantages for process optimization, allowing for precise control over reaction conditions and improved safety. acs.orgnih.govmdpi.com The development of continuous manufacturing processes for this compound could lead to higher reproducibility and reduced costs. nih.gov Furthermore, methods like the "PERFECT" direct fluorination have shown promise for industrial applications, highlighting the potential for innovative approaches to large-scale fluorination. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-(6-Chloro-pyridin-2-yl)-2,2-difluoro-ethylamine, and how can reaction parameters be systematically optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyridine ring substituted with chlorine at the 6-position can react with difluoroethylamine precursors under basic conditions (e.g., potassium carbonate in DMF) . Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .

- Purification : Post-reaction crystallization or column chromatography (eluent: petroleum ether/ethyl acetate mixtures) isolates the product .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to verify substituent positions and fluorine integration .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peaks) and isotopic patterns for chlorine .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) with varying ligands to optimize coupling efficiency .

- Substrate Scope : React with diverse boronic acids to evaluate steric/electronic effects of the difluoroethylamine group.

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps .

Q. How can contradictory data in biological activity studies (e.g., receptor binding assays) be resolved?

Methodological Answer: Contradictions often arise from methodological differences. To address this:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and buffer conditions .

- Control Experiments : Include known agonists/antagonists to validate receptor specificity.

- Meta-Analysis : Apply multivariate statistical models to reconcile divergent datasets (e.g., cluster analysis of chemical features vs. receptor responses) .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to map binding pockets influenced by the difluoroethylamine group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-receptor complexes .

- QSAR Modeling : Train models on pyridine derivatives’ bioactivity data to predict IC values .

Q. How can researchers evaluate the compound’s metabolic stability in vitro?

Methodological Answer:

- Hepatic Microsome Assays : Incubate with human liver microsomes (HLMs) at 37°C, and quantify parent compound depletion via LC-MS/MS .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Metabolite Identification : Use HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.